molecular formula C18H34N4O7 B14173135 L-Seryl-L-threonyl-L-valyl-L-leucine CAS No. 922492-89-5

L-Seryl-L-threonyl-L-valyl-L-leucine

Cat. No.: B14173135
CAS No.: 922492-89-5
M. Wt: 418.5 g/mol
InChI Key: DFTUMVBJTWIHKZ-QMVSFRDZSA-N
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Description

L-Seryl-L-threonyl-L-valyl-L-leucine is a tetrapeptide composed of the amino acids serine, threonine, valine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

L-Seryl-L-threonyl-L-valyl-L-leucine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-valyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-seryl-L-threonyl-L-leucine: A similar tetrapeptide with a slightly different sequence.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with similar amino acids but different sequence and structure.

Uniqueness

L-Seryl-L-threonyl-L-valyl-L-leucine is unique due to its specific sequence and the presence of hydroxyl-containing amino acids (serine and threonine), which can participate in various biochemical reactions and interactions. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

922492-89-5

Molecular Formula

C18H34N4O7

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H34N4O7/c1-8(2)6-12(18(28)29)20-16(26)13(9(3)4)21-17(27)14(10(5)24)22-15(25)11(19)7-23/h8-14,23-24H,6-7,19H2,1-5H3,(H,20,26)(H,21,27)(H,22,25)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1

InChI Key

DFTUMVBJTWIHKZ-QMVSFRDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

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